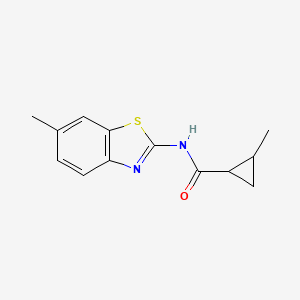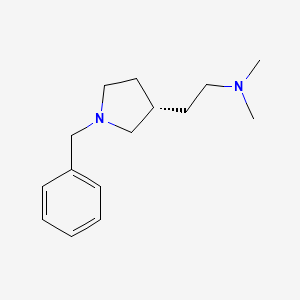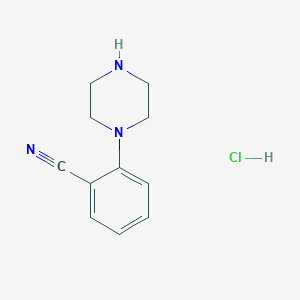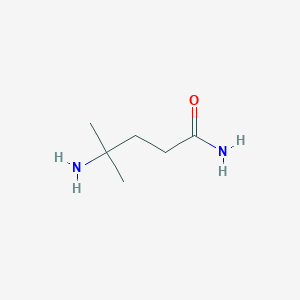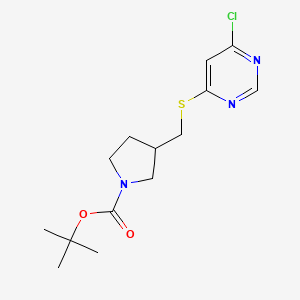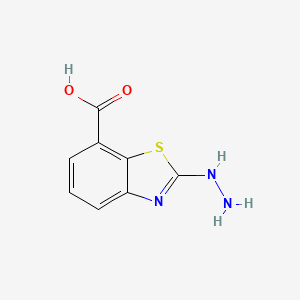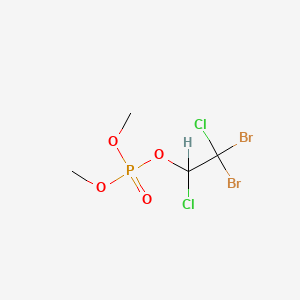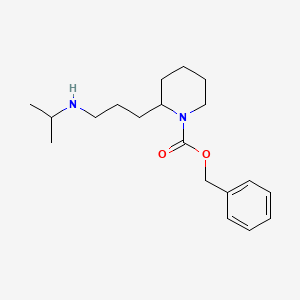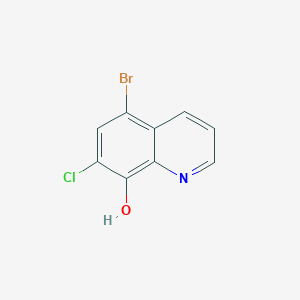
5-Bromo-7-chloro-quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-chloro-8-quinolinol is a chemical compound with the molecular formula C₉H₅BrClNO. It is a derivative of 8-hydroxyquinoline, where the hydrogen atoms at positions 5 and 7 are replaced by bromine and chlorine atoms, respectively. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-8-quinolinol typically involves the halogenation of 8-hydroxyquinoline. One common method includes the bromination and chlorination of 8-hydroxyquinoline using bromine and chlorine reagents under controlled conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in an organic solvent, while chlorination can be performed using N-chlorosuccinimide (NCS) in acetic acid .
Industrial Production Methods
Industrial production of 5-Bromo-7-chloro-8-quinolinol may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-chloro-8-quinolinol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Complexation Reactions: It can form complexes with metal ions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or amines can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-chloro-8-quinolinol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its neuroprotective and anti-HIV properties.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 5-Bromo-7-chloro-8-quinolinol involves its interaction with molecular targets and pathways. The compound can chelate metal ions, disrupting essential metal-dependent processes in microorganisms, leading to their inhibition or death. Additionally, its ability to form complexes with metal ions can interfere with enzymatic activities and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-7-iodo-8-quinolinol: Similar in structure but with an iodine atom instead of bromine.
5-Chloro-8-hydroxyquinoline: Lacks the bromine atom but retains the chlorine and hydroxyl groups.
7-Bromo-8-hydroxyquinoline: Contains bromine and hydroxyl groups but lacks the chlorine atom.
Uniqueness
5-Bromo-7-chloro-8-quinolinol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances its antimicrobial activity and its ability to form stable complexes with metal ions, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H5BrClNO |
|---|---|
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
5-bromo-7-chloroquinolin-8-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H |
InChI-Schlüssel |
UNUZFXMRJIKULJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


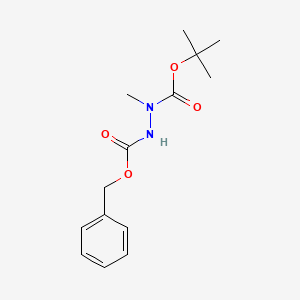
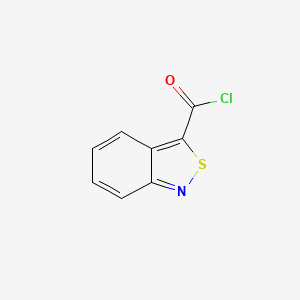
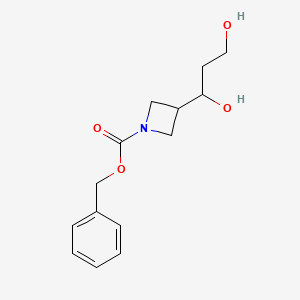
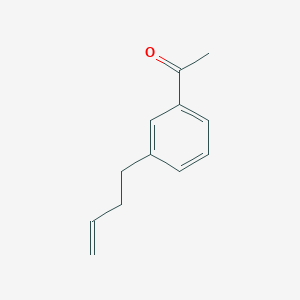
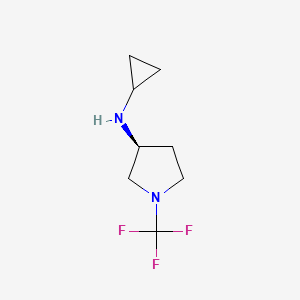
![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
